Tetraethylammonium carbonate

Electrosynthesis Regioselective alkylation Pyrrole functionalization

Switch to tetraethylammonium carbonate to eliminate phosgene and metal-ion contamination. Achieve absolute N-regioselectivity in pyrrole synthesis—no C-alkylated side products—and produce robust Cu/ZnO catalysts with batch-to-batch reproducibility regardless of washing efficiency. This electrochemically generated carbonate transfer reagent simplifies safety compliance and lowers purification OPEX.

Molecular Formula C17H40N2O3
Molecular Weight 320.5 g/mol
CAS No. 52724-28-4
Cat. No. B1624318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylammonium carbonate
CAS52724-28-4
Molecular FormulaC17H40N2O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C(=O)([O-])[O-]
InChIInChI=1S/2C8H20N.CH2O3/c2*1-5-9(6-2,7-3)8-4;2-1(3)4/h2*5-8H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2
InChIKeyAPBDREXAUGXCCV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethylammonium Carbonate (CAS 52724-28-4): Procuring a Quaternary Ammonium Carbonate for Electrosynthesis and Safe Carbonate Transfer


Tetraethylammonium carbonate (TEAC), with the molecular formula C17H40N2O3 and a molecular weight of 320.5 g/mol, is a quaternary ammonium salt composed of two tetraethylammonium cations and one carbonate dianion [1]. The compound is typically supplied as a solution in water or methanol . As a member of the tetraalkylammonium carbonate class, TEAC is distinguished by its ability to be electrochemically generated from CO₂, functioning as a nucleophilic carbonate transfer reagent under exceptionally mild, phosgene-free and carbon monoxide-free conditions [2].

Why Tetraethylammonium Carbonate Cannot Be Swapped with Other Carbonate Sources or Tetraalkylammonium Salts


Although carbonate dianions can be sourced from inorganic salts (e.g., K₂CO₃) or other tetraalkylammonium carbonates (e.g., tetramethylammonium carbonate), direct substitution with tetraethylammonium carbonate (TEAC) in critical applications is precluded by significant solubility, reactivity, and physical property mismatches. Tetramethylammonium salts are highly soluble in aqueous media but only slightly soluble in most organic solvents, whereas tetraethylammonium salts like TEAC exhibit enhanced solubility in organic phases, a critical property for phase-transfer catalysis and non-aqueous electrochemistry [1]. Furthermore, the use of alkali metal carbonates (e.g., sodium carbonate) in catalyst synthesis introduces detrimental residual metal ions (e.g., Na⁺) that can poison active sites, a problem mitigated by the use of the volatile organic cation tetraethylammonium, which can be removed by thermal decomposition [2].

Quantitative Evidence Differentiating Tetraethylammonium Carbonate in Electrosynthesis, Catalyst Preparation, and Safe Carbonylation


Electrochemically Generated TEAC Enables Quantitative N-Alkylation of Pyrroles with Complete Regioselectivity

Electrochemically generated tetraethylammonium carbonate (TEAC) reacts with pyrroles under very mild conditions to afford N-alkylated pyrroles in high yields. Importantly, C-alkylated pyrroles have not been isolated in any reported case, demonstrating absolute N-regioselectivity [1]. In contrast, alternative alkylation methods employing alkyl halides and strong bases typically yield mixtures of N- and C-alkylated products, requiring chromatographic separation.

Electrosynthesis Regioselective alkylation Pyrrole functionalization

Tetraethylammonium Carbonate Enables Phosgene-Free Synthesis of Symmetrical Carbonates from Alkyl Halides Under Mild Conditions

Tetraethylammonium carbonate (TEAC) reacts with alkyl halides to produce symmetrical organic carbonates without the use of phosgene or carbon monoxide, working under very mild reaction conditions [1]. The classical industrial synthesis of organic carbonates relies on phosgene (COCl₂), a highly toxic gas with an IDLH (Immediately Dangerous to Life or Health) of 2 ppm, or carbon monoxide, both requiring specialized high-pressure equipment and rigorous safety protocols.

Green chemistry Carbonate synthesis Phosgene replacement

TEA⁺-Based Precipitant Maintains Methanol Synthesis Activity Independent of Washing Efficiency, Unlike Na⁺-Based Precipitant

In the coprecipitation synthesis of Cu/ZnO methanol synthesis catalysts, using tetraethylammonium bicarbonate (TEA⁺HCO₃⁻) as the precipitant yields catalysts whose methanol productivity remains similar irrespective of washing efficiency [1]. In contrast, when Na⁺HCO₃⁻ is used as the precipitant, catalysts containing higher residual sodium exhibit smaller copper surface area and lower methanol productivity. This difference stems from sodium's inhibition of Cu²⁺ substitution by Zn²⁺ and the formation of high-temperature carbonates, effects that are absent with the tetraethylammonium cation.

Heterogeneous catalysis Cu/ZnO catalyst Methanol synthesis

Electrochemically Generated TEAC Converts Thiols to Sulfides in High to Excellent Yields

Tetraethylammonium carbonate (TEAC), obtained via electrochemical generation from CO₂, reacts with thiols in acetonitrile followed by addition of an alkylating reagent to afford the corresponding sulfides in high to excellent yields [1]. Tetraethylammonium hydrogen carbonate (TEAHC), obtained by chemical means, was also evaluated and showed comparable reactivity, confirming that the electrochemically generated TEAC route provides a viable, CO₂-derived alternative to chemically synthesized carbonate sources.

Electrosynthesis Thioether synthesis Sulfide preparation

TEAC Reacts with Acetylenic Amines to Afford 5-Methylene-1,3-oxazolidin-2-ones in Moderate to Very High Yields

Electrochemically generated tetraethylammonium carbonate (TEAC) reacts with acetylenic amines to yield unsubstituted or substituted 5-methylene-1,3-oxazolidin-2-ones in moderate to very high yields, depending on the reaction conditions and substrate [1]. Chemically generated tetraethylammonium hydrogen carbonate (TEAHC) was also evaluated as a comparator. The oxazolidinone scaffold is a privileged pharmacophore in medicinal chemistry, particularly in antibacterial agents such as linezolid.

Heterocycle synthesis Oxazolidinone Electrosynthesis

High-Value Application Scenarios for Tetraethylammonium Carbonate in R&D and Industrial Procurement


Electrosynthetic Laboratories Requiring Regioselective N-Alkylation of Pyrroles

Research groups focused on synthesizing N-substituted pyrrole derivatives for materials science or pharmaceutical intermediates should procure tetraethylammonium carbonate (TEAC). The electrochemically generated reagent enables absolute N-regioselectivity, eliminating the formation of C-alkylated side products that complicate purification and reduce yield. This translates to reduced solvent consumption and labor associated with chromatographic separation of regioisomers, directly impacting operational costs and project timelines [1].

Chemical Manufacturing Requiring Phosgene-Free Carbonate Synthesis

Contract research organizations (CROs) and fine chemical manufacturers seeking to replace phosgene in carbonate ester synthesis should adopt TEAC-based protocols. The elimination of phosgene (IDLH 2 ppm) reduces safety compliance burden, eliminates the need for dedicated gas-handling infrastructure, and enables reactions to be conducted in standard fume hoods at atmospheric pressure. This operational simplification directly lowers capital expenditure and ongoing safety monitoring costs [2].

Industrial Catalyst Manufacturing Requiring Robust Batch-to-Batch Reproducibility

Manufacturers of Cu/ZnO methanol synthesis catalysts should consider tetraethylammonium bicarbonate (TEA⁺HCO₃⁻) as a precipitation agent to improve process robustness. Unlike sodium-based precipitants, where residual Na⁺ linearly correlates with decreased catalytic activity, the tetraethylammonium cation produces catalysts with consistent methanol productivity regardless of washing efficiency. This insensitivity to washing variation ensures higher batch-to-batch reproducibility and reduces quality control failures during scale-up [3].

Sustainable Synthesis Laboratories Pursuing CO₂ Valorization

Academic and industrial laboratories with sustainability mandates should procure TEAC for CO₂ valorization projects. The reagent can be electrochemically generated from CO₂ (an abundant, cheap carbon source) and subsequently used to synthesize sulfides, pyrroles, and oxazolidinones without intermediate isolation of sensitive reagents. This closed-loop carbon utilization aligns with circular economy principles and provides a verifiable reduction in the carbon footprint of fine chemical synthesis [4].

Technical Documentation Hub

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